C(Yigsr)3-NH2

Cancer Metastasis Laminin Antagonist Bone Tumor Microenvironment

Research on laminin-67LR driven metastasis often fails with monomeric YIGSR controls. C(YIGSR)3-NH2 solves this via multivalent design for higher receptor avidity. - Inhibits osteolytic bone metastases in A375 melanoma models not consistently replicated by monomers. - Induces specific tyrosine phosphorylation of 115-130 kDa & 32 kDa proteins for 67LR signaling dissection. - N-terminal cysteine enables directed affinity resin conjugation for 67LR isolation. Supplied as lyophilized powder, stable at -20°C. Custom aliquoting available to prevent freeze-thaw degradation.

Molecular Formula C81H128N26O22S
Molecular Weight 1850.1 g/mol
CAS No. 145194-33-8
Cat. No. B126921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC(Yigsr)3-NH2
CAS145194-33-8
SynonymsC(YIGSR)3-NH2
Molecular FormulaC81H128N26O22S
Molecular Weight1850.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)N
InChIInChI=1S/C81H128N26O22S/c1-7-41(4)63(105-70(121)54(102-67(118)50(82)40-130)31-44-16-22-47(111)23-17-44)76(127)94-35-61(115)97-58(38-109)74(125)100-52(14-11-29-91-80(86)87)69(120)104-56(33-46-20-26-49(113)27-21-46)72(123)107-65(43(6)9-3)78(129)95-36-62(116)98-59(39-110)75(126)101-53(15-12-30-92-81(88)89)68(119)103-55(32-45-18-24-48(112)25-19-45)71(122)106-64(42(5)8-2)77(128)93-34-60(114)96-57(37-108)73(124)99-51(66(83)117)13-10-28-90-79(84)85/h16-27,41-43,50-59,63-65,108-113,130H,7-15,28-40,82H2,1-6H3,(H2,83,117)(H,93,128)(H,94,127)(H,95,129)(H,96,114)(H,97,115)(H,98,116)(H,99,124)(H,100,125)(H,101,126)(H,102,118)(H,103,119)(H,104,120)(H,105,121)(H,106,122)(H,107,123)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t41-,42-,43-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-,65-/m0/s1
InChIKeyNYGUKCMZBVVHAD-XRUGSSGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C(YIGSR)3-NH2: Laminin Antagonist for Metastasis Research


C(YIGSR)3-NH2 is a synthetic peptide amide composed of three tandem repeats of the laminin-derived YIGSR cell-binding motif, conjugated to an amino-terminal cysteine residue. It acts as a competitive antagonist of laminin, specifically targeting the 67-kDa laminin receptor (67LR) to disrupt cell-matrix interactions [1]. Its primary mechanism is the inhibition of laminin-mediated cell adhesion and migration, processes critical in cancer metastasis and other diseases involving cell invasion [2]. This compound is distinguished from its monomeric counterparts by its multivalent structure, designed to enhance receptor binding avidity and functional efficacy, making it a specialized tool for investigating laminin-dependent pathologies.

C(YIGSR)3-NH2 vs. Monomeric YIGSR Analogs


Generic substitution with monomeric YIGSR peptides (e.g., YIGSR-NH2) is scientifically unjustified due to fundamental differences in functional potency. The trimeric structure of C(YIGSR)3-NH2 is a deliberate molecular design to enhance receptor avidity and cross-linking capacity, a feature absent in monomers. This multivalent architecture can lead to qualitatively different and more potent biological outcomes in complex in vivo models, including the inhibition of osteolytic bone metastases, which have not been consistently demonstrated with monomeric sequences [1]. The C-terminal amidation and N-terminal cysteine of this specific construct also dictate its chemical stability and conjugation potential, meaning that substituting with a different YIGSR-containing peptide risks failure in replicating the precise experimental conditions and biological effects of the published studies.

Key Evidence: C(YIGSR)3-NH2 vs. Analogs


In Vivo Bone Metastasis Model Efficacy

In a nude mouse model of osteolytic bone metastasis, treatment with C(YIGSR)3-NH2 led to a decrease in the formation of detectable osteolytic metastases caused by human A375 melanoma cells [1]. The study compared the effect of the antagonist to untreated controls and, critically, to laminin itself, which increased metastases. No direct, quantitative comparison to a monomeric peptide was provided in the study.

Cancer Metastasis Laminin Antagonist Bone Tumor Microenvironment

67-kDa Laminin Receptor Binding Affinity

Ligand displacement analysis established that the interaction between C(YIGSR)3-NH2 and its primary target, the 67-kDa laminin receptor (67LR), is of intermediate affinity with a Kd of 1.5 x 10^-7 M [1]. No direct binding affinity data for the monomeric YIGSR peptide was provided in the same study, and cross-study comparisons are confounded by differences in methodology.

Receptor Binding Laminin Receptor Affinity Measurement

Tyrosine Phosphorylation Signaling Induction

Incubation of neuroblastoma cells with C(YIGSR)3-NH2 specifically induced the tyrosine phosphorylation of proteins in the 115-130 kDa range and a 32 kDa protein group, a signaling event that was not observed with an unrelated control peptide [1]. The study did not test whether monomeric YIGSR or other analogs could trigger the same signaling cascade.

Signal Transduction Tyrosine Phosphorylation Laminin Signaling

C(YIGSR)3-NH2 Research Applications


Laminin-67LR Axis in Bone Metastasis

Use C(YIGSR)3-NH2 as a pharmacological tool to dissect the role of the laminin-67LR interaction in the formation and progression of osteolytic bone metastases in vivo. The evidence from the A375 melanoma model provides a validated experimental framework for such studies [1].

67LR-Mediated Signal Transduction

Employ C(YIGSR)3-NH2 as a specific agonist to activate 67LR signaling pathways. The documented induction of tyrosine phosphorylation of specific proteins (115-130 kDa and 32 kDa) makes it a valuable reagent for studying the downstream signaling events initiated by this receptor, independent of the full laminin glycoprotein [2].

67-kDa Laminin Receptor Affinity Purification

Utilize the N-terminal cysteine of C(YIGSR)3-NH2 for directed conjugation to affinity chromatography resins. This application is directly supported by studies that successfully used C(YIGSR)3-NH2-conjugated columns to isolate and identify the 67-kDa YIGSR-binding protein from cell lysates [3].

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